molecular formula C17H14Cl2N2O B11315446 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11315446
M. Wt: 333.2 g/mol
InChI Key: LXPPNTNDUXUCNL-UHFFFAOYSA-N
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Description

5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of chlorine atoms at positions 5 and 6, and a phenoxy group substituted with a prop-2-en-1-yl group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,6-dichloro-1H-benzimidazole, which is a common intermediate in the synthesis of various benzimidazole derivatives.

    Alkylation: The 5,6-dichloro-1H-benzimidazole is then subjected to alkylation with 2-(prop-2-en-1-yl)phenol in the presence of a suitable base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic medium.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Nucleophiles (amines, thiols, alkoxides), in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is studied for its potential as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6-dichloro-1H-benzimidazole-2-thiol: Similar in structure but contains a thiol group instead of a phenoxy group.

    2-phenyl substituted benzimidazole derivatives: These compounds have a phenyl group at position 2 instead of the phenoxy group.

Uniqueness

The presence of the 2-(prop-2-en-1-yl)phenoxy group in 5,6-dichloro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-benzimidazole imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives. This structural feature may enhance its binding affinity to specific biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

5,6-dichloro-2-[(2-prop-2-enylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H14Cl2N2O/c1-2-5-11-6-3-4-7-16(11)22-10-17-20-14-8-12(18)13(19)9-15(14)21-17/h2-4,6-9H,1,5,10H2,(H,20,21)

InChI Key

LXPPNTNDUXUCNL-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=NC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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